Tiqueside vs. Pamaqueside: 30-Fold Lower Acute Potency Establishes Baseline Reference for Analog Development
In a direct head-to-head SAR study from Pfizer, tiqueside (tigogenin cellobioside) exhibited an ED50 of 60 mg/kg in the acute hamster cholesterol absorption assay. Modification of the steroid core to introduce an 11-keto group produced pamaqueside (11-ketotigogenin cellobioside) with an ED50 of 2 mg/kg, representing a 30-fold improvement in potency [1]. Further modification of cellobiose hydroxyl groups ultimately yielded analogs with ED50 values as low as 0.025 mg/kg [1]. Tiqueside thus serves as the essential low-potency reference standard against which all subsequent saponin analog improvements are benchmarked.
| Evidence Dimension | In vivo acute cholesterol absorption inhibition potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 60 mg/kg |
| Comparator Or Baseline | Pamaqueside: ED50 = 2 mg/kg; Advanced analog (compound 51): ED50 = 0.025 mg/kg |
| Quantified Difference | Pamaqueside is 30-fold more potent than tiqueside; advanced analog is 2400-fold more potent |
| Conditions | Acute hamster cholesterol absorption assay; male golden Syrian hamsters; single oral bolus administration |
Why This Matters
Procurement of tiqueside enables SAR studies requiring a well-characterized low-potency reference compound for quantifying the magnitude of potency improvements in analog development programs.
- [1] DeNinno MP, McCarthy PA, Duplantier KC, Eller C, Etienne JB, Zawistoski MP, et al. Steroidal glycoside cholesterol absorption inhibitors. J Med Chem. 1997 Aug 1;40(16):2547-54. PMID: 9258361. View Source
